molecular formula C7H11N3O3 B091103 5-Pyrimidinamine, 2,4,6-trimethoxy- (9CI) CAS No. 16097-43-1

5-Pyrimidinamine, 2,4,6-trimethoxy- (9CI)

Cat. No.: B091103
CAS No.: 16097-43-1
M. Wt: 185.18 g/mol
InChI Key: OGKCPJNRQBTBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Pyrimidinamine, 2,4,6-trimethoxy- (9CI) is a heterocyclic organic compound with the molecular formula C7H11N3O3 It is a derivative of pyrimidine, characterized by the presence of three methoxy groups at positions 2, 4, and 6, and an amino group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinamine, 2,4,6-trimethoxy- (9CI) typically involves multiple steps:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for an addition reaction.

    Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the condensation reaction, and dry hydrogen chloride gas is introduced for a cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Industrial Production Methods

Industrial production methods for 5-Pyrimidinamine, 2,4,6-trimethoxy- (9CI) often involve optimizing the above synthetic routes to increase yield and reduce waste. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinamine, 2,4,6-trimethoxy- (9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

5-Pyrimidinamine, 2,4,6-trimethoxy- (9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Pyrimidinamine, 2,4,6-trimethoxy- (9CI) involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Pyrimidinamine, 2,4,6-trimethoxy- (9CI) is unique due to the combination of methoxy groups and an amino group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2,4,6-trimethoxypyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-11-5-4(8)6(12-2)10-7(9-5)13-3/h8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKCPJNRQBTBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC(=N1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.